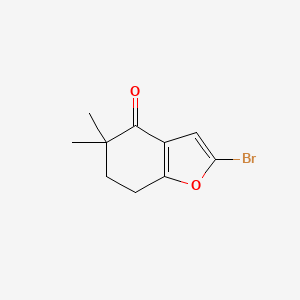

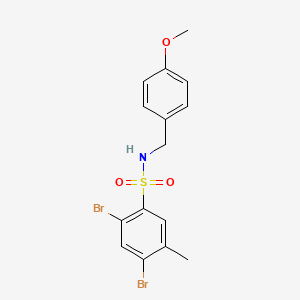

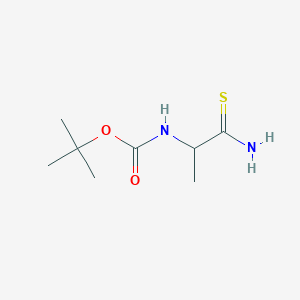

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one" is a chemically synthesized molecule that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring system. They are of significant interest due to their diverse biological activities and their use as intermediates in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters to yield 2,3-disubstituted benzofurans . Another approach utilizes acrolein dimer and 1,3-dicarbonyl compounds catalyzed by Lewis acids and N-bromosuccinimide to synthesize 2,3-disubstituted benzofurans, which can be further converted to tetrahydrobenzofurans . Additionally, a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans has been reported, which serves as a versatile intermediate for the synthesis of various natural products .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These methods provide insights into the intermolecular interactions, crystal packing, and the energetic contributions of different types of bonds, such as hydrogen bonds and π-interactions .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. For instance, the electrolytic reduction of 2-(1-bromo-1-methylethyl)benzofurans can lead to the formation of 2,2-dimethylchromenes, involving the cleavage of a carbon-bromine bond followed by ring expansion . Moreover, the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone demonstrates the use of bromination reactions in the synthesis of intermediates for pesticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents on the benzofuran core can affect properties such as solubility, melting point, and reactivity. The synthesis and characterization of such compounds often involve NMR, IR spectroscopy, and elemental analysis, which help in confirming the structure and purity of the synthesized molecules . Additionally, the development of industrial-scale processes for key intermediates, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights the importance of understanding the physical and chemical properties for the efficient manufacturing of therapeutic agents .

科学的研究の応用

Synthesis Methods and Chemical Properties

Synthesis of Benzofurans

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a type of benzofuran. Benzofurans can be synthesized using various methods. For example, 2,3-disubstituted benzofurans were synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent (Huang et al., 2019).

Crystal Structure Analysis

Detailed analysis of the crystal structure of similar compounds, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, has been conducted. This compound showed a slight rotation of the bromophenyl ring out of the benzofuran plane (Choi et al., 2007).

Optimization of Synthesis Processes

Research has been conducted to optimize the synthesis of benzo[b]furan-3-carboxylates, which are closely related to this compound. These optimizations are based on reactions of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (Pelipko et al., 2021).

Biological and Pharmaceutical Research

Biological Activities

New benzofuran analogues have been synthesized from 5-bromosalicylaldehyde, demonstrating potential for antimicrobial and pharmacological activities. This points towards the broader biological significance of compounds like this compound (Parameshwarappa et al., 2008).

Synthetic Studies in Terpenoid Compounds

Benzofurans have been utilized in the synthesis of terpenoid compounds, such as in the total synthesis of pyroangolensolide (Tokoroyama et al., 1988).

Chemical Transformations and Reactions

Chemical Transformations

Various chemical transformations of benzofuran derivatives have been studied, such as the synthesis of 4-oxo-tetrahydroindol derivatives using chemical and microbial biotransformation methods. These methods provide insights into the potential chemical transformations of this compound (Caliskan et al., 2020).

Domino Processes in Synthesis

The CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters is another example of a reaction that could potentially involve compounds like this compound (Lu et al., 2007).

特性

IUPAC Name |

2-bromo-5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGMPIAHCWBUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=C(O2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)